molecular formula C6H13ClFNO B6213436 (3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride CAS No. 2728727-74-8

(3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride

Cat. No.: B6213436
CAS No.: 2728727-74-8
M. Wt: 169.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-3-Fluoro-5-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group is introduced at the 5-position using reagents like sodium methoxide or methanol in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine and methoxy positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3R,5R)-3-Fluoro-5-methoxypiperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group enhance its binding affinity to certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • (3R,5R)-3,5-Dimethylpiperidine hydrochloride
  • (3R,5R)-3,5-Dimethoxypiperidine hydrochloride
  • (3R,5R)-3-Fluoro-5-hydroxypiperidine hydrochloride

Comparison:

  • Uniqueness: The presence of both a fluorine atom and a methoxy group in (3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride distinguishes it from other similar compounds. This unique combination enhances its chemical reactivity and potential applications.
  • Chemical Properties: The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its solubility and binding interactions.

Properties

CAS No.

2728727-74-8

Molecular Formula

C6H13ClFNO

Molecular Weight

169.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.